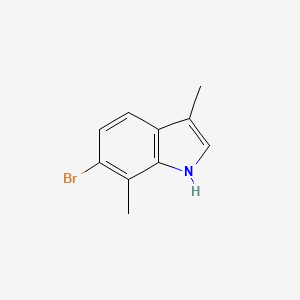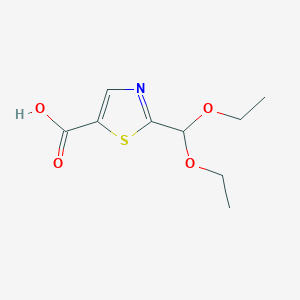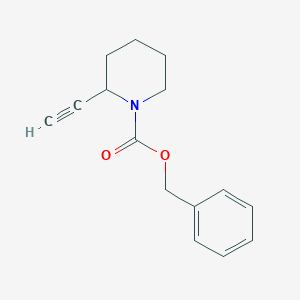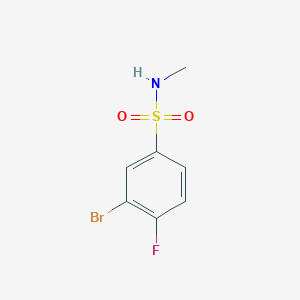
Methyl 3-bromo-2-cyano-4-nitrophenylacetate
描述
Methyl 3-bromo-2-cyano-4-nitrophenylacetate (MBBCNPA) is an organic compound with a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids, as well as for the study of biochemical and physiological processes. MBBCNPA is a useful tool for the study of a variety of biological processes, including enzyme catalysis, protein-protein interactions, and signal transduction.
科学研究应用
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has a wide range of applications in the field of biochemistry. It is mainly used as a reagent for the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the study of biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used in a variety of research studies, including studies on the structure and function of proteins, DNA, and RNA.
作用机制
Methyl 3-bromo-2-cyano-4-nitrophenylacetate is an organic compound that acts as an acid catalyst in the synthesis of organic compounds. It works by protonating the substrate, which facilitates the formation of a new bond between the two molecules. The protonated substrate is then able to react with other molecules to form a new compound.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been used to study various biochemical and physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction. It has also been used to study the structure and function of proteins, DNA, and RNA. Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to have an inhibitory effect on the activity of certain enzymes, such as phosphodiesterase and protein kinase C. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate has been found to interact with certain proteins, such as the β-catenin-cadherin complex, and to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
实验室实验的优点和局限性
Methyl 3-bromo-2-cyano-4-nitrophenylacetate has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate can be used to synthesize a wide range of organic compounds, including peptides, proteins, and nucleic acids. However, Methyl 3-bromo-2-cyano-4-nitrophenylacetate also has some limitations. It has a relatively short shelf life, and it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
In the future, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used in a variety of different research applications. For example, it could be used to study the structure and function of proteins and nucleic acids, as well as to study enzyme catalysis, protein-protein interactions, and signal transduction pathways. In addition, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, Methyl 3-bromo-2-cyano-4-nitrophenylacetate could be used to develop new synthetic methods for the synthesis of organic compounds.
属性
IUPAC Name |
methyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-3-8(13(15)16)10(11)7(6)5-12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLPAOCMGCXRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-4-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)










![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)
